D-Kyotorphin

描述

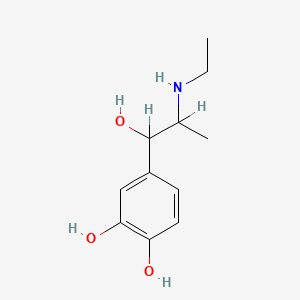

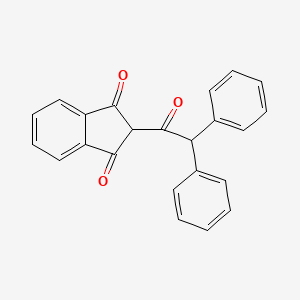

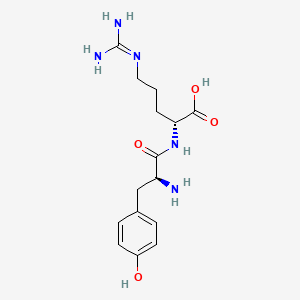

D-Kyotorphin is a synthetic analogue of the endogenous neuropeptide Kyotorphin . Kyotorphin plays a role in pain regulation in the brain and was first isolated from bovine brain . It has an analgesic effect, but it does not interact with the opioid receptors. Instead, it acts by releasing met-enkephalin and stabilizing it from degradation .

Synthesis Analysis

Kyotorphin can be synthesized from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg2+ . Efforts have been made to enhance the potency, enzymatic stability, and bioavailability of Kyotorphin by modifying it with unnatural amino acids . For instance, new analogues of Kyotorphin containing unnatural amino acids: norcanavaine (NCav) and norcanaline (NCan), structural analogues of arginine and ornithine, respectively, have been synthesized .Molecular Structure Analysis

Raman spectra of Kyotorphin and D-Kyotorphin dipeptides in water and heavy water solutions have been reported . Vibrational assignments have been made for many of the observed frequencies on the basis of group frequency considerations as well as comparison with accepted assignments for certain vibrational modes in the amino acid residues of the dipeptides .Chemical Reactions Analysis

Kyotorphin can be formed in the brain by two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca2+ activated protease, and/or from its precursor L-amino acids, tyrosine and arginine .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Kyotorphin can be analyzed using Raman spectroscopy . The hydrogen-bonded state of the tyrosine phenoxyl group was found to change depending on the concentration, and H2O/D2O of the aqueous solutions of Kyotorphin analogues .科学研究应用

Kyotorphin (Tyr-Arg), an opioid analgesic dipeptide, was discovered more than 40 years ago . It has been established as a neuromodulating peptide with various pharmacological applications . Here are some of the key findings:

-

Neuroscience and Pain Management

- Kyotorphin is unevenly distributed in the brain; it is found in high concentrations in the pain pathway, which involves the regions associated with morphine analgesia .

- It causes increased Met-enkephalin release from brain and spinal slices .

- The opening of plasma membrane Ca2+ channels through a conformational coupling of the InsP3 receptor with the transient receptor potential C1, which is downstream of the kyotorphin receptor-mediated activation of Gi and PLC, could be a potential underlying mechanism of Met-enkephalin release .

-

Pharmaceutical Sciences

- Kyotorphin is subcellularly localized in the synaptosome fraction or nerve-ending particles .

- A specific synthetase generates kyotorphin from tyrosine and arginine .

- Kyotorphin may also be processed from calpastatin by a novel calcium-activated neutral protease or calpain .

- Kyotorphin preloaded into the synaptosome is released by high K+ depolarization in a Ca2±dependent manner .

-

Molecular Biology

- Kyotorphin has a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through Gi .

- Leucine-arginine works as a specific kyotorphin receptor antagonist .

- Membrane-bound aminopeptidase or excretion through a peptide transporter, PEPT2, may contribute to the inactivation of kyotorphin .

-

Medicinal Chemistry

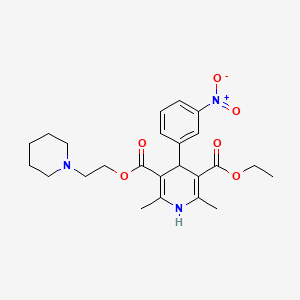

- Kyotorphin analogues containing unnatural amino acids have been synthesized to enhance the potency, enzymatic stability, and improve bioavailability .

- The modification with unnatural amino acids such as norcanavaine (NCav) and norcanaline (NCan), structural analogues of arginine and ornithine, respectively, has been studied .

- The effects of these modifications on the paw pressure nociceptive threshold have been examined .

- Molecular docking with μ-opioid receptor has been used to find a relationship between the structure and obtained biological effects of the synthesized kyotorphin analogues .

-

Clinical Research

- Kyotorphin has been found in the human cerebrospinal fluid .

- Its concentration is lower in patients with persistent pain , indicating its potential role in pain management.

- It has been shown that kyotorphin is released at the depolarization of presynaptic membranes , suggesting its role in neurotransmission.

-

Biochemistry

- Kyotorphin can be considered as a neurotransmitter, satisfying all five criteria: it is synthesized in synaptic endings; it is stored in synaptic vesicles; it is released at the depolarization of presynaptic membranes; it is enzymatically inactivated by kyotorphin hydrolase; and it interacts with specific kyotorphin receptors on the postsynaptic membrane .

-

Neurotransmitter Research

-

Endogenous Neuropeptide Research

-

Analgesic Research

- Kyotorphin has an analgesic effect .

- It does not interact with the opioid receptors .

- Instead, it acts by releasing met-enkephalin and stabilizing it from degradation .

- It has been shown that kyotorphin is present in the human cerebrospinal fluid and that its concentration is lower in patients with persistent pain .

安全和危害

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Kyotorphin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221137 | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Kyotorphin | |

CAS RN |

70904-57-3 | |

| Record name | D-Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。